molecular formula C14H17NO3S B2446760 (1R,5S)-8-((E)-styrylsulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane CAS No. 1421586-76-6

(1R,5S)-8-((E)-styrylsulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane

Cat. No.: B2446760
CAS No.: 1421586-76-6
M. Wt: 279.35
InChI Key: SLLAUPWBUVQRNE-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5S)-8-((E)-styrylsulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both a bicyclic framework and a styrylsulfonyl group contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-8-((E)-styrylsulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach is the intramolecular [3 + 2] nitrone cycloaddition reaction, which allows for the regio- and diastereoselective formation of the bicyclic scaffold . This method involves the reaction of vinylogous carbonates with N-substituted hydroxylamine hydrochlorides under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and sustainable synthesis are often applied. Flow microreactor systems can be employed to enhance the efficiency and scalability of the synthesis process . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-8-((E)-styrylsulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonyl group or other functional moieties.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the bicyclic framework.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfoxides or other reduced forms of the compound.

Scientific Research Applications

(1R,5S)-8-((E)-styrylsulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,5S)-8-((E)-styrylsulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially modulating biological pathways. The styrylsulfonyl group can participate in various chemical interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of a bicyclic structure with a styrylsulfonyl group makes this compound unique. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

IUPAC Name

8-[(E)-2-phenylethenyl]sulfonyl-3-oxa-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S/c16-19(17,9-8-12-4-2-1-3-5-12)15-13-6-7-14(15)11-18-10-13/h1-5,8-9,13-14H,6-7,10-11H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLAUPWBUVQRNE-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2COCC1N2S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.